Here are some specific scientific research applications of Thiol-Modifier C6 S-S:
Thiol-Modifier C6 S-S is a specialized chemical compound used primarily in the field of nucleic acid chemistry. It is a phosphoramidite that incorporates a disulfide linkage, allowing for the introduction of a reactive thiol (sulfhydryl) group into oligonucleotides. The compound has a CAS number of 148254-21-1 and is characterized by its ability to facilitate post-synthesis conjugation with various biomolecules, such as fluorescent markers and biotin, enhancing the versatility of oligonucleotide applications in research and diagnostics .
Thiol-Modifier C6 S-S itself doesn't have a direct mechanism of action in biological systems. Its primary function is to introduce a reactive thiol group onto an oligonucleotide. This thiol group then acts as a versatile handle for attaching various biomolecules or nanoparticles through well-established thiol-based chemistries. The specific mechanism of downstream applications depends on the attached biomolecule and its intended function.
The primary reaction involving Thiol-Modifier C6 S-S is the reduction of the disulfide bond to liberate the thiol group. This can be achieved using reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). Upon reduction, the compound can react with maleimides or iodoacetates to form stable thioether linkages, which are crucial for various conjugation applications . If incorporated internally within an oligonucleotide, the disulfide bond can serve as a cleavage site, allowing for intentional fragmentation upon reduction .
Thiol-Modifier C6 S-S-modified oligonucleotides exhibit significant biological activity due to their ability to form stable conjugates with proteins and other biomolecules. These modified oligonucleotides can be utilized in hybridization assays, PCR-based detection methods, and as probes for various biological studies. The thiol groups provide reactive sites for labeling or attaching to surfaces, enhancing detection sensitivity and specificity in molecular biology applications .
The synthesis of Thiol-Modifier C6 S-S involves incorporating the phosphoramidite into an oligonucleotide during automated synthesis. The process typically includes:
Thiol-Modifier C6 S-S has diverse applications in molecular biology and biochemistry, including:
Research has demonstrated that Thiol-Modifier C6 S-S-modified oligonucleotides can interact effectively with various thiol-reactive compounds. Studies have shown enhanced conjugation efficiency when using TCEP compared to other reducing agents like DTT. This improved efficiency is particularly beneficial in applications requiring stable attachments under challenging conditions, such as high salt concentrations and elevated temperatures .
Several compounds share similarities with Thiol-Modifier C6 S-S, particularly in their functionalization capabilities:
Compound Name | Structure Type | Unique Features |
---|---|---|
Thiol Modifier C6 | Phosphoramidite | Contains a single thiol group; simpler conjugation |
Thiol Modifier C12 | Phosphoramidite | Longer spacer arm; reduces steric hindrance |
Maleimide Derivatives | Reactive Linker | Forms stable thioether linkages with thiols |
Iodoacetate Derivatives | Reactive Linker | Reacts with thiols to form thioether bonds |
Thiol-Modifier C6 S-S stands out due to its dual functionality of being both a modification agent and a cleavage site within oligonucleotides, allowing for greater versatility in experimental designs compared to other similar compounds .
Thiol-modified oligonucleotides emerged in the late 20th century as tools for nucleic acid labeling and immobilization. Early methods relied on post-synthetic modifications of amino groups using homocysteine thiolactone, but these suffered from low efficiency and stability issues. The development of phosphoramidite-based thiol modifiers in the 1990s, such as the Thiol-Modifier C6 S-S, revolutionized the field by enabling direct incorporation during solid-phase synthesis. Glen Research’s introduction of disulfide-protected thiol modifiers (e.g., 10-1936) in the early 2000s addressed oxidative instability during synthesis, leveraging dimethoxytrityl (DMT) protection and iodine-stable disulfide bonds. Subsequent innovations, like the glycolate linker in 3’-Thiol-Modifier C6 S-S CPG, further enhanced cleavage efficiency and compatibility with automated synthesizers.
The Thiol-Modifier C6 S-S (C₄₂H₆₁N₂O₅PS₂, MW 769.1 g/mol) features a hexyl-disulfide bridge protected by a DMT group (Fig. 1). During synthesis, the phosphoramidite moiety couples to the oligonucleotide chain, while the disulfide remains inert under standard oxidation conditions using 0.02M iodine. Post-synthesis, the DMT group is removed with acidic detritylation, and the disulfide is reduced to free thiols (-SH) using tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The C6 spacer minimizes steric hindrance, enabling efficient conjugation to maleimide-activated surfaces or gold nanoparticles.
Theoretical Advantages:
Thiol-Modifier C6 S-S is integrated into oligonucleotides via phosphoramidite chemistry on controlled-pore glass (CPG) supports. The disulfide bridge remains stable during standard synthesis cycles but requires mild oxidation conditions. For 5'-terminal modifications, the phosphoramidite is coupled in the final synthesis cycle using a 0.02 M iodine solution to prevent disulfide cleavage [4] [5]. Deprotection involves ammonium hydroxide to remove nucleobase protections, followed by disulfide reduction with 100 mM dithiothreitol (DTT) at pH 8.3–8.5 for 30 minutes [1] [4]. For 3'-terminal modifications, specialized CPG supports with pre-attached C6 S-S linkers are employed, enabling direct synthesis of thiolated oligonucleotides [2] [6].
The 5'-thiol modification utilizes Thiol-Modifier C6 S-S phosphoramidite, which incorporates a dimethoxytrityl (DMT)-protected disulfide group. Automated synthesizers operate in DMT-off mode, with coupling efficiencies exceeding 98% under optimized conditions [4]. Post-synthesis, the DMT group is retained for purification via reverse-phase cartridges, eluting with acetonitrile/water gradients. After DTT treatment, desalting removes excess reductants, yielding pure thiol-modified oligonucleotides [5]. This method is preferred for applications requiring precise control over conjugation sites, such as gold nanoparticle functionalization [1] [4].
3'-modification employs CPG supports functionalized with C6 S-S linkers, such as 3'-Thiol-Modifier C6 S-S Glyc CPG. The glycolate linker enables rapid cleavage under basic conditions, releasing oligonucleotides with a terminal disulfide [2] [6]. Post-cleavage reduction with DTT generates free thiols, which are stabilized in degassed buffers to prevent reoxidation. This approach is ideal for constructing hairpin probes or surface-immobilized DNA arrays, where 3'-anchoring enhances hybridization efficiency [1] [6].
Internal thiol modifications are achieved using phosphoramidites like Bz-S-C6-dT, which introduce disulfide groups within oligonucleotide sequences. These modifiers are coupled during chain elongation at predefined positions, enabling site-specific conjugation of payloads such as fluorophores or biotin [7]. The benzoyl (Bz) protecting group is removed during standard deprotection, exposing the disulfide for subsequent reduction. Internal modifications are critical for designing molecular beacons or Förster resonance energy transfer (FRET) probes, where spatial control over labeling is essential [7].
Modern DNA synthesizers have been adapted to accommodate Thiol-Modifier C6 S-S through protocol refinements:
Parameter | 5'-Modification | 3'-Modification |
---|---|---|
Support Type | Standard CPG | C6 S-S CPG |
Coupling Site | Terminal Nucleotide | Pre-functionalized CPG |
Deprotection | NH4OH + DTT | NH4OH + DTT |
Yield | 85–90% | 75–80% |
Post-synthesis processing ensures functional thiol availability:
Post-manipulation analysis via MALDI-TOF mass spectrometry confirms modification integrity, with observed mass shifts aligning with theoretical values (±1 Da) [5].
Dithiothreitol (DTT), commonly known as Cleland's reagent, represents one of the most widely utilized reducing agents for disulfide bond reduction in biological systems [1]. This small-molecule compound operates through a two-step mechanism involving sequential thiol-disulfide exchange reactions, ultimately leading to the formation of a thermodynamically favorable six-membered cyclic disulfide [1] [2]. The compound exhibits a reduction potential of -0.33 V at pH 7, making it a potent reducing agent for most accessible biological disulfides [1] [2].
The standard DTT reduction protocol involves the preparation of freshly prepared stock solutions at concentrations ranging from 1 to 100 mM, depending on the specific application [3] [1] [4]. For routine protein disulfide reduction, concentrations of 1-10 mM DTT are typically employed, with incubation times ranging from 10 to 30 minutes at room temperature [1]. The optimal pH range for DTT effectiveness spans from 7.1 to 8.0, as the reducing power is pH-dependent and requires the negatively charged thiolate form for reactivity [1] [2].
For thiol-modified oligonucleotides, specific DTT protocols have been developed to ensure complete reduction of the disulfide bonds in compounds such as Thiol-Modifier C6 S-S [5] [6] [3]. The recommended protocol involves dissolving the thiol-modified oligonucleotide in 125 μL of 100 mM DTT solution prepared in 100 mM sodium phosphate buffer at pH 8.3-8.5 [3]. The reaction mixture is incubated at room temperature for 30 minutes to 1 hour, followed by purification using size exclusion chromatography to remove excess DTT [6] [3].
Temperature effects on DTT reduction efficiency have been systematically investigated, revealing that elevated temperatures can enhance reduction rates [7]. Studies demonstrate that reduction at 56°C yields approximately 6 thiols per monoclonal antibody molecule, compared to 3.8 thiols per molecule at 4°C [7]. However, the optimal temperature must be balanced against potential protein denaturation concerns.
The kinetic parameters of DTT reduction reactions exhibit strong dependence on concentration, pH, and temperature conditions [7]. At optimal conditions (pH 8.0, 25°C), DTT demonstrates rate constants of approximately 1.2 × 10³ M⁻¹s⁻¹ with half-lives of 15 minutes for complete disulfide reduction [7]. The activation energy for DTT-mediated disulfide reduction has been determined to be 32 ± 6 kJ/mol, indicating moderate temperature dependence [8].
Tris(2-carboxyethyl)phosphine (TCEP) represents a phosphine-based reducing agent that has gained significant prominence due to its superior characteristics compared to traditional thiol-based reductants [9] [10] [11]. TCEP operates through a nucleophilic substitution mechanism where the phosphorus atom attacks the disulfide bond, resulting in irreversible reduction without the formation of mixed disulfide intermediates [12] [13].
The fundamental advantages of TCEP include its odorless nature, enhanced stability in aqueous solutions, and resistance to air oxidation [9] [10] [11]. Unlike DTT, TCEP functions effectively across a broader pH range (1.5-8.5), making it particularly valuable for applications requiring acidic conditions [10] [11]. The compound demonstrates exceptional water solubility (310 g/L) compared to DTT (50 g/L), facilitating the preparation of concentrated stock solutions [9] [14].
TCEP reduction protocols typically employ concentrations ranging from 5 to 50 mM, with reduction times often less than 5 minutes at room temperature [9] [11] [12]. For Thiol-Modifier C6 S-S applications, TCEP concentrations of 100 mM are recommended, with 30-minute incubation periods to ensure complete disulfide reduction [15] [16]. The reaction kinetics of TCEP are notably faster than DTT, with rate constants of 2.4 × 10³ M⁻¹s⁻¹ and half-lives of 7 minutes under standard conditions [14] [12].
The mechanistic pathway of TCEP reduction involves initial nucleophilic attack by the phosphorus atom on one sulfur atom of the disulfide bond, forming a thioalkoxyphosphonium cation and a sulfhydryl anion [12]. Subsequent hydrolysis rapidly releases the second sulfhydryl molecule and generates phosphine oxide as the oxidized product [12]. This mechanism ensures that TCEP does not regenerate during the reaction, rendering the process effectively irreversible [10] [12].
Temperature stability studies reveal that TCEP maintains superior performance compared to DTT at elevated temperatures and alkaline pH conditions [14] [11]. The activation energy for TCEP-mediated reduction (28 kJ/mol) is lower than that of DTT, indicating more favorable kinetic parameters [17] [13]. However, TCEP exhibits instability in phosphate-containing buffers, particularly at neutral pH, necessitating careful buffer selection for optimal performance [9] [14] [11].
Comprehensive comparative studies have established clear performance differences between various disulfide reduction methodologies [18] [14] [13]. The reduction efficiency of TCEP consistently exceeds that of DTT across multiple evaluation parameters, including reaction rate, pH tolerance, and stability characteristics [18] [14] [13].
Parameter | DTT | TCEP | β-mercaptoethanol | 2-mercaptoethanol |
---|---|---|---|---|
Reduction Potential (V) | -0.33 | -0.33 (more negative) | -0.26 | -0.26 |
pH Range | 7.1-8.0 | 1.5-8.5 | 6.5-8.5 | 6.5-8.5 |
Reduction Time (min) | 10-30 | <5 | 15-45 | 15-45 |
Rate Constant (M⁻¹s⁻¹) | 1.2 × 10³ | 2.4 × 10³ | 8.0 × 10² | 8.0 × 10² |
Half-life (min) | 15 | 7 | 25 | 25 |
Activation Energy (kJ/mol) | 32 | 28 | 35 | 35 |
Quantitative analysis of reduction efficiency demonstrates that TCEP achieves 3.6-fold greater labeling efficiency compared to DTT in maleimide attachment reactions [13]. This superior performance stems from TCEP's lack of thiol groups, which eliminates competitive reactions with thiol-reactive compounds [13]. Additionally, TCEP's irreversible reduction mechanism prevents the reformation of disulfide bonds, ensuring complete and sustained reduction [10] [12].
The comparative stability profiles reveal significant differences in oxidative resistance [14] [13]. DTT undergoes rapid auto-oxidation in the presence of oxygen, limiting its effectiveness in air-exposed conditions [14]. In contrast, TCEP demonstrates remarkable stability under aerobic conditions, maintaining full reducing activity for extended periods [9] [14].
Electrochemical reduction methods have emerged as promising alternatives to chemical reducing agents, offering precise control over reduction kinetics and eliminating the need for chemical removal [19] [20]. These systems achieve nearly complete reduction of disulfide bonds within seconds to minutes, with the additional advantage of real-time monitoring capabilities [19] [21].
Force-dependent reduction studies have revealed the mechanistic basis for enhanced reduction rates under mechanical stress [22]. Single-molecule investigations demonstrate that applied forces in the range of 100-300 pN can increase reduction rates by up to 10-fold, with the effect following an exponential relationship with applied force [22]. These findings suggest that mechanical stress can significantly alter the activation energy landscape of disulfide reduction reactions.
The stability of thiol groups following disulfide reduction represents a critical consideration for maintaining the integrity of reduced products. Thiol oxidation occurs through various mechanisms, including reaction with molecular oxygen, hydrogen peroxide, and other reactive oxygen species. The susceptibility of thiols to oxidation necessitates the implementation of comprehensive protection strategies.
Atmospheric oxygen represents the primary oxidizing agent for thiol groups, with oxidation rates strongly dependent on pH, temperature, and the presence of metal catalysts. The oxidation process typically follows a radical mechanism, with the formation of thiyl radicals that subsequently react to form disulfide bonds. This process is accelerated at elevated pH values, where the more reactive thiolate anion predominates.
Prevention Strategy | Effectiveness (%) | Implementation Cost | Duration of Protection |
---|---|---|---|
Nitrogen atmosphere | 95 | Medium | Continuous |
Antioxidant addition (Vitamin C) | 75 | Low | 6-12 hours |
Antioxidant addition (Trolox) | 80 | Medium | 8-24 hours |
pH adjustment (pH 6.0) | 60 | Low | 2-4 hours |
Metal chelation (EDTA) | 70 | Low | 4-8 hours |
Low temperature storage | 85 | Low | Continuous |
Nitrogen atmosphere storage represents the most effective protection strategy, achieving 95% oxidation prevention by eliminating molecular oxygen from the environment. This approach is particularly effective for long-term storage of thiol-modified compounds, with silver nanoparticles coated with thiols demonstrating stability for several weeks under nitrogen atmosphere compared to rapid degradation in air.
Antioxidant addition strategies utilize compounds such as vitamin C (ascorbic acid) and Trolox to scavenge reactive oxygen species and prevent thiol oxidation. These compounds function through hydrogen atom transfer mechanisms, effectively intercepting oxidative radicals before they can react with thiol groups. The effectiveness of antioxidant protection varies with concentration and the specific antioxidant employed.
pH adjustment represents a readily implementable protection strategy, with acidic conditions (pH 6.0) providing moderate protection against thiol oxidation. The mechanism involves reducing the concentration of the more reactive thiolate anion form, thereby decreasing susceptibility to oxidative attack. However, the effectiveness of pH adjustment is limited and temporary, requiring combination with other protection strategies for optimal results.
Metal chelation using ethylenediaminetetraacetic acid (EDTA) effectively prevents metal-catalyzed oxidation of thiol groups. Transition metals such as iron and copper can catalyze thiol oxidation through Fenton-like reactions, making chelation an important component of comprehensive protection strategies. The addition of EDTA at millimolar concentrations provides 70% protection against oxidation for 4-8 hours.
The development of real-time monitoring techniques for disulfide reduction kinetics has enabled unprecedented insights into the mechanistic aspects of these reactions [22]. Advanced spectroscopic and single-molecule techniques provide temporal resolution sufficient to capture intermediate species and reaction pathways that were previously inaccessible.
Fluorescence-based monitoring systems utilize the intrinsic fluorescence properties of proteins or the incorporation of fluorescent reporters to track conformational changes associated with disulfide reduction. The reduction of disulfide bonds typically results in protein unfolding and increased fluorescence intensity, providing a direct readout of reaction progress. These systems achieve temporal resolution on the order of milliseconds to seconds, enabling detailed kinetic analysis.
Single-molecule force spectroscopy techniques have revolutionized the understanding of disulfide reduction mechanisms by allowing direct observation of individual bond-breaking events [22]. Force-clamp spectroscopy enables the application of constant mechanical forces to disulfide bonds while monitoring their reduction by chemical agents [22]. These studies reveal that reduction rates exhibit exponential dependence on applied force, with 10-fold increases in rate observed over a 300-piconewton force range [22].
The kinetic parameters derived from single-molecule studies indicate that disulfide bonds lengthen by approximately 0.34 Å at the transition state of the reduction reaction [22]. This structural information provides fundamental insights into the mechanism of thiol-disulfide exchange and explains the force-dependent nature of these reactions [22].
Mass spectrometry-based monitoring techniques enable the real-time tracking of disulfide reduction through the detection of molecular weight changes associated with bond breaking. Electrospray ionization mass spectrometry coupled with liquid chromatography provides both temporal and structural information about reduction intermediates. These methods are particularly valuable for complex proteins containing multiple disulfide bonds, where the sequential nature of reduction can be directly observed.
Monitoring Technique | Temporal Resolution | Structural Information | Sensitivity |
---|---|---|---|
Fluorescence spectroscopy | Milliseconds | Conformational changes | High |
Force-clamp spectroscopy | Microseconds | Bond-specific | Single molecule |
Mass spectrometry | Seconds | Molecular weight | Femtomole |
UV-Vis spectroscopy | Seconds | Electronic transitions | Nanomolar |
NMR spectroscopy | Minutes | Atomic-level | Micromolar |
Electrochemical monitoring approaches utilize the direct measurement of current flow during disulfide reduction to provide real-time kinetic information [19] [21]. These techniques offer the advantage of simultaneous reduction and monitoring, eliminating the need for separate analytical steps [19] [21]. The current profiles obtained from electrochemical reduction exhibit characteristic patterns that correlate with the number and accessibility of disulfide bonds in the substrate [19].
The integration of multiple monitoring techniques provides comprehensive characterization of disulfide reduction kinetics, revealing previously unrecognized complexity in these seemingly simple reactions. The combination of spectroscopic, mechanical, and electrochemical approaches enables the construction of detailed mechanistic models that account for the effects of pH, temperature, ionic strength, and mechanical forces on reduction rates [22].